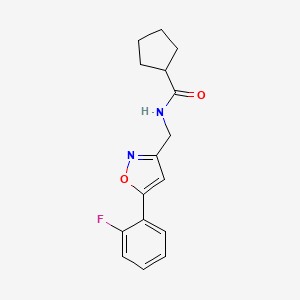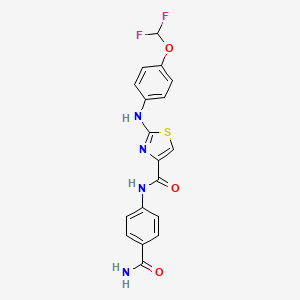![molecular formula C23H25N3O2S B2681126 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 438574-72-2](/img/structure/B2681126.png)
3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 3,4-dihydro-1H-isoquinolin-2-yl moiety, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines .
Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. The presence of the sulfanylidene group suggests that it might participate in redox reactions. The isoquinoline moiety might undergo electrophilic aromatic substitution reactions .科学的研究の応用
Synthesis and Biological Activity
Researchers have been actively exploring the synthesis of quinazolinone derivatives due to their significant biological activities. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating their high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). This study indicates the potential therapeutic applications of these compounds in treating various diseases, including cancer.
Antiviral Properties
Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, evaluating their antiviral activities against a range of viruses including influenza A, severe acute respiratory syndrome coronavirus, dengue, and yellow fever. Their findings highlighted the compound's significant inhibitory effects on avian influenza (H5N1) virus, showcasing its potential as an antiviral agent (Selvam et al., 2007).
Antitumor Activity
The exploration of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, by Bavetsias et al. (2002), aimed at overcoming the solubility challenges for in vivo evaluation. Their synthesized compounds showed up to 6-fold more cytotoxicity than CB30865, retaining its unique biochemical characteristics, indicating strong potential for cancer treatment (Bavetsias et al., 2002).
Antibacterial and Antifungal Applications
Akl et al. (2017) synthesized highly functionalized quinazolin-4-ones with different substituents, showing good to moderate antibacterial activity against both gram-negative and gram-positive bacteria. This study underlines the potential use of these compounds in developing new antibacterial agents (Akl et al., 2017).
Anticonvulsant Activity
Noureldin et al. (2017) reported the synthesis of N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and their anticonvulsant activity. Some synthesized quinazolinones exhibited superior anticonvulsant activities compared to the reference drug, highlighting their potential in treating convulsive disorders (Noureldin et al., 2017).
作用機序
Target of Action
The primary target of the compound 3-(6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound 3-(6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound 3-(6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one affects the biochemical pathway involving the enzyme AKR1C3 . By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, which can have downstream effects on cellular processes .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 3-(6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is the inhibition of AKR1C3 enzyme activity . This inhibition disrupts the normal metabolic processes of the cell, potentially leading to cell death. This makes the compound a potential therapeutic agent for diseases such as breast and prostate cancer where AKR1C3 is implicated .
生化学分析
Biochemical Properties
It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a key enzyme involved in steroid hormone metabolism . This suggests that the compound may interact with this enzyme and potentially other biomolecules in the body.
Cellular Effects
Given its inhibitory effects on AKR1C3 , it may influence cell function by modulating steroid hormone levels and associated signaling pathways
Molecular Mechanism
It is known to inhibit AKR1C3, an enzyme involved in the metabolism of steroid hormones . The compound’s inhibitory effect on this enzyme suggests that it may bind to the enzyme’s active site, potentially leading to changes in gene expression and cellular function .
Metabolic Pathways
Given its inhibitory effects on AKR1C3 , it may be involved in the metabolism of steroid hormones
特性
IUPAC Name |
3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFNJGHPJVWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2681043.png)
![(E)-3-(2-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2681044.png)
![1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681046.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)

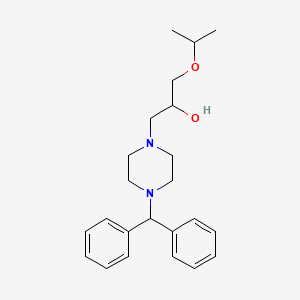
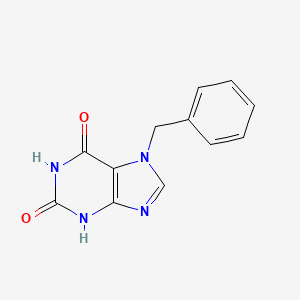
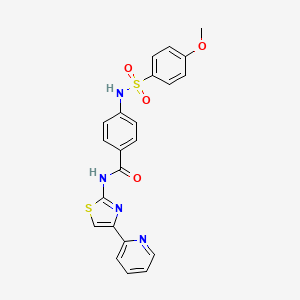

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
